molecular formula C19H23N3O2S B4241473 2-(pentanoylamino)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-(pentanoylamino)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B4241473
M. Wt: 357.5 g/mol
InChI Key: TXWUHIRRZQONAJ-UHFFFAOYSA-N
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Description

The compound 2-(pentanoylamino)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a cyclopenta[b]thiophene derivative characterized by a fused bicyclic core (5,6-dihydro-4H-cyclopenta[b]thiophene) with two key substituents: a pentanoylamino group at position 2 and a pyridin-3-ylmethyl carboxamide moiety at position 2.

Properties

IUPAC Name

2-(pentanoylamino)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-2-3-9-16(23)22-19-17(14-7-4-8-15(14)25-19)18(24)21-12-13-6-5-10-20-11-13/h5-6,10-11H,2-4,7-9,12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWUHIRRZQONAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pentanoylamino)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(pentanoylamino)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can yield the corresponding reduced derivatives.

Scientific Research Applications

2-(pentanoylamino)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(pentanoylamino)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s pentanoylamino group distinguishes it from analogs with smaller or aromatic substituents. For instance:

  • 2-[(2-Fluorobenzoyl)amino]-N-(2-pyridinyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (32) () features a fluorinated aromatic acyl group, contributing to higher polarity (melting point: 184–185°C) compared to the aliphatic pentanoylamino chain .
  • N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxypyrrolidine-2-carboxamide () has a cyano group at position 2, reducing steric bulk (molecular weight: 291.37 g/mol) versus the pentanoylamino substituent (~C₅H₁₀O) .

Pyridin-3-ylmethyl at the carboxamide position contrasts with other N-substituents:

  • N-Phenyl () and N-(thiazol-2-yl) () groups may alter binding affinity to biological targets, such as kinases or viral polymerases .

Comparative Data Table

Compound Name / ID Substituents (Position 2 / N-Substituent) Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
Target Compound Pentanoylamino / Pyridin-3-ylmethyl ~335.44* N/A Hypothesized antiviral/anticancer
2-[(2-Fluorobenzoyl)amino]-N-(2-pyridinyl) analog (32) 2-Fluorobenzoyl / 2-Pyridinyl 423.47 184–185 Influenza virus inhibitor
N-(3-Cyano...pyrrolidine-2-carboxamide Cyano / 4-Methoxypyrrolidinyl 291.37 N/A Research chemical (structural)
2-Amino-N-phenyl analog Amino / Phenyl 285.36 N/A Medicinal chemistry precursor
C22 () Cyano-oxazolyl / Thiazolyl N/A N/A Anti-breast cancer candidate

*Estimated based on molecular formula (C₁₉H₂₅N₃O₂S).

Critical Analysis of Structural Differences

  • Electron-Withdrawing Groups: Fluorine () or cyano () substituents may enhance binding to polar enzyme active sites, while aliphatic chains (e.g., pentanoylamino) could improve bioavailability .
  • Heterocyclic Substituents : Pyridinylmethyl (target compound) versus thiazolyl () or oxazolyl groups may influence solubility and target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(pentanoylamino)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(pentanoylamino)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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